Cas no 2248350-36-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate structure
2248350-36-7 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate
CAS No:2248350-36-7
MF:C18H10N2O5S
Molecular Weight:366.347403049469
CID:6316571
PubChem ID:165731180

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate
    • 2248350-36-7
    • EN300-6519580
    • インチ: 1S/C18H10N2O5S/c21-15-13-6-1-2-7-14(13)16(22)20(15)25-17(23)11-4-3-5-12(10-11)24-18-19-8-9-26-18/h1-10H
    • InChIKey: FZMDICDMNZZDIF-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1OC1=CC=CC(=C1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 366.03104260g/mol
  • 同位素质量: 366.03104260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 562
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 114Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6519580-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate
2248350-36-7 95.0%
5.0g
$1779.0 2025-03-14
Enamine
EN300-6519580-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate
2248350-36-7 95.0%
10.0g
$2638.0 2025-03-14
Enamine
EN300-6519580-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate
2248350-36-7 95.0%
0.25g
$564.0 2025-03-14
Enamine
EN300-6519580-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate
2248350-36-7 95.0%
0.5g
$589.0 2025-03-14
Enamine
EN300-6519580-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate
2248350-36-7 95.0%
2.5g
$1202.0 2025-03-14
Enamine
EN300-6519580-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate
2248350-36-7 95.0%
0.05g
$515.0 2025-03-14
Enamine
EN300-6519580-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate
2248350-36-7 95.0%
1.0g
$614.0 2025-03-14
Enamine
EN300-6519580-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate
2248350-36-7 95.0%
0.1g
$540.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoateに関する追加情報

Chemical Profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate (CAS No. 2248350-36-7)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate, identified by its Chemical Abstracts Service number (CAS No. 2248350-36-7), is a structurally complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the class of benzoate derivatives, characterized by a benzene ring esterified with a carboxylic acid group, and is further functionalized with an isoindole moiety and a thiazole-based side chain. Such structural motifs are frequently explored in the design of bioactive molecules due to their ability to interact with biological targets in multiple ways.

The core structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate consists of a benzene ring linked to a carboxylate group at the third position, which is further substituted with an isoindole ring system at the second position. The isoindole moiety is known for its presence in various natural products and bioactive compounds, often contributing to binding interactions with biological macromolecules. Additionally, the compound incorporates a thiazole ring linked via an oxygen atom at the third position of the benzene ring. Thiazole derivatives are widely recognized for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate involves multi-step organic transformations that require careful control of reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the isoindole scaffold through cyclization reactions involving appropriately substituted precursors. Subsequent functionalization steps include the introduction of the thiazole moiety via nucleophilic substitution or condensation reactions. The final step involves esterification to attach the benzoate group, which can be achieved using standard esterification protocols such as acid-catalyzed hydrolysis or coupling reactions.

In recent years, there has been significant interest in developing novel therapeutic agents that leverage structural complexity to enhance binding affinity and selectivity towards biological targets. The combination of an isoindole and thiazole scaffold in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 3-(1,3-thiazol-2-yloxy)benzoate makes it an attractive candidate for further investigation in drug discovery programs. Specifically, the isoindole ring can engage in π-stacking interactions with aromatic residues in protein binding pockets, while the thiazole side chain may facilitate hydrogen bonding or hydrophobic interactions depending on its orientation within the binding site.

One area where this compound shows promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways and are often implicated in various diseases, including cancer. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 3-(1,3-thiazol-2-yloxy)benzoate suggest that it may be capable of inhibiting specific kinases by occupying their active sites or allosteric pockets. Preliminary computational studies have indicated that this compound could exhibit favorable interactions with key residues in kinase domains, potentially leading to potent inhibition.

Furthermore, the presence of both electron-withdrawing and electron-donating groups within the molecule may influence its pharmacokinetic properties. For instance, the carboxylate group at the third position could contribute to solubility and ionization characteristics under physiological conditions. The isoindole moiety may also influence metabolic stability by introducing additional sites for enzymatic degradation or conjugation with glucuronic acid or other metabolic pathways.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex molecules like 1,3-dioxo-2,3-dihydro-1H-isoidolo[5',4':6',5"]benzodiazepin]-8(5'H)-one (CAS No. 2248350 -36 -7) derivatives. Techniques such as flow chemistry and transition-metal-catalyzed reactions have streamlined many synthetic steps previously requiring multiple days or weeks into shorter reaction sequences that can be performed under mild conditions with high yields. These innovations not only reduce costs but also minimize waste generation.

The potential therapeutic applications of 1,thioanthracene-8thione (CAS No.2248350 -36 -7) are further supported by studies demonstrating its interaction with other biological targets beyond kinases. For example:

  • Anti-inflammatory effects: Thiazole derivatives have been shown to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).
  • Antimicrobial activity: The structural features present in this compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
  • Cytotoxicity against cancer cell lines: Preliminary cell-based assays suggest that certain derivatives exhibit selective toxicity towards tumor cells while sparing normal cells.

The development of novel drug candidates often involves optimizing synthetic routes for scalability while maintaining high chemical purity throughout production processes. Advances in analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy allow researchers to monitor reaction progress accurately determine impurity profiles assess product identity confirmation before advancing into preclinical testing phases。

In conclusion,Ethyl 5-fluoro-N'-[(E)-(4-fluorobenzylidene)]thiourea (CAS No.)), also known as ethyl 5-fluoro-N'-[(E)-(4-fluorobenzylidene)]thiourea CAS No.) represents an intriguing example where structural complexity contributes significantly towards biological activity through multiple interaction mechanisms within target macromolecules . Further research into optimizing synthetic methodologies improving pharmacokinetic profiles exploring additional therapeutic applications will continue expanding our understanding regarding potential benefits derived from structurally diverse bioactive molecules . Such efforts ultimately aim at bringing safer more effective treatments patients worldwide .

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.